Ferric fluoride trihydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

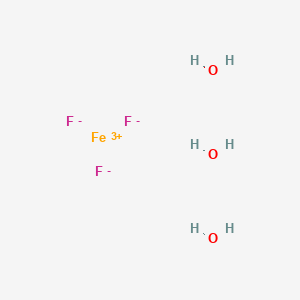

Ferric fluoride trihydrate is a useful research compound. Its molecular formula is F3FeH6O3 and its molecular weight is 166.89 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

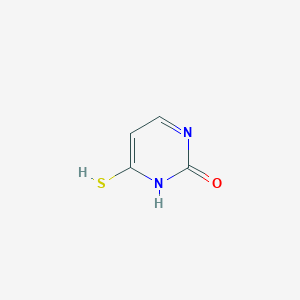

Synthesis of Open-Shell Keggin Ions : Ferric fluoride trihydrate reacts with pyridine in hot methanol to produce the first example of an open-shell Keggin ion, consisting of 13 high-spin iron(III) atoms. This compound shows strong exchange interactions between the iron atoms and has potential applications in magnetism and coordination chemistry (Bino et al., 2002).

Positive Electrodes for Secondary Cells : Iron(III) fluorides, including this compound derivatives, are explored as potential positive electrodes for Li-ion batteries. The high theoretical capacities and relatively mild synthesis conditions make them promising candidates for enhancing energy storage in commercial cells (Conte & Pinna, 2014).

Magnetic Ordering : this compound has been studied for its magnetic properties. Both alpha and beta phases of this compound exhibit low-dimensional antiferromagnetic behavior at higher temperatures, with three-dimensional ordering observed below specific temperatures. This suggests potential applications in magnetic materials and studies (Dézsi et al., 1988).

Anionic Ordering and Thermal Properties : Iron fluoride trihydrate is used to prepare iron hydroxyfluoride with the hexagonal-tungsten-bronze type structure, a potential cathode material for batteries. Understanding its phase transformation, structural description, and thermal properties is crucial for its application in energy storage technologies (Burbano et al., 2015).

Defluoridation of Aqueous Solutions : Granular ferric hydroxide (GFH), derived from this compound, shows potential for fluoride removal from aqueous solutions. It's studied for its adsorption capacity and the influence of various parameters like pH and temperature, indicating its application in water treatment and environmental remediation (Kumar et al., 2009).

Magneto-Optical Properties : Ferric fluoride (FeF3) exhibits unique magneto-optical properties, such as significant Faraday rotation and transparency in the visible and UV spectrum, suggesting its potential application in optical devices and studies in magnetism (Kurtzig & Guggenheim, 1969).

特性

IUPAC Name |

iron(3+);trifluoride;trihydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3FH.Fe.3H2O/h3*1H;;3*1H2/q;;;+3;;;/p-3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XILAUHRDSUSGOG-UHFFFAOYSA-K |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.[F-].[F-].[F-].[Fe+3] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F3FeH6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00660183 |

Source

|

| Record name | Iron(3+) fluoride--water (1/3/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.89 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15469-38-2 |

Source

|

| Record name | Iron(3+) fluoride--water (1/3/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(Pyridin-4-yl)oxan-4-yl]methanol](/img/structure/B7780586.png)